Benzyloxytrimethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxytrimethylsilane can be synthesized through the reaction of benzyl alcohol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired silyl ether.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of choline chloride/urea deep eutectic solvent as an environmentally benign reaction medium . This method offers high yields and operational simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyloxytrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield benzyl alcohol and trimethylsilanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Benzyl alcohol and trimethylsilanol are the primary products.
Scientific Research Applications
Benzyloxytrimethylsilane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyloxytrimethylsilane involves the protection of hydroxyl groups by forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The trimethylsilyl group can be removed under specific conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Trimethylsilyl Chloride: Used for silylation of hydroxyl groups.
Triethylsilyl Chloride: Another silylating agent with similar applications.
Tert-Butyldimethylsilyl Chloride: Provides more steric hindrance and stability compared to trimethylsilyl derivatives.
Uniqueness: Benzyloxytrimethylsilane is unique due to its specific application in protecting benzyl alcohol derivatives. Its stability and ease of removal make it a preferred choice in organic synthesis .
Properties
IUPAC Name |
trimethyl(phenylmethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKMFXQCRBQJOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333864 | |
Record name | Benzyloxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14642-79-6 | |
Record name | Benzyloxytrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyloxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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